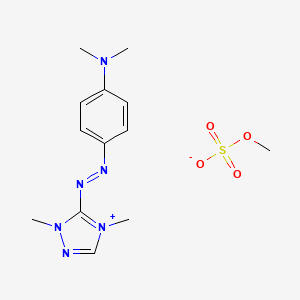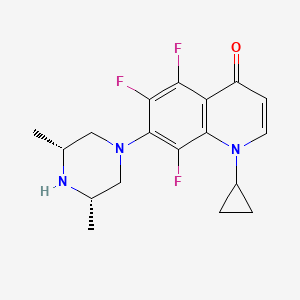
Piperazine, 1-(diphenylmethyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(diphenylmethyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)-: is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a diphenylmethyl group and a 2-oxo-1-pyrrolidinylacetyl moiety attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(diphenylmethyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- typically involves the following steps:
Formation of the 2-oxo-1-pyrrolidinylacetyl moiety: This can be achieved by reacting 2-oxo-1-pyrrolidine with acetic anhydride under controlled conditions.
Attachment to the piperazine ring: The 2-oxo-1-pyrrolidinylacetyl moiety is then coupled with piperazine in the presence of a suitable catalyst, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be employed under basic conditions.
Major Products
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Introduction of alkyl or acyl groups on the piperazine ring.
Scientific Research Applications
Piperazine, 1-(diphenylmethyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Piperazine, 1-(diphenylmethyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds such as 1-benzylpiperazine and 1-(3-chlorophenyl)piperazine share structural similarities.
2-oxo-1-pyrrolidine derivatives: Compounds like levetiracetam and etiracetam are structurally related.
Uniqueness
Piperazine, 1-(diphenylmethyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- stands out due to its unique combination of a diphenylmethyl group and a 2-oxo-1-pyrrolidinylacetyl moiety, which imparts distinct chemical and biological properties .
Properties
CAS No. |
109757-86-0 |
|---|---|
Molecular Formula |
C23H27N3O2 |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
1-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C23H27N3O2/c27-21-12-7-13-26(21)18-22(28)24-14-16-25(17-15-24)23(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-6,8-11,23H,7,12-18H2 |
InChI Key |
VCUMZNDUHRMCHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















